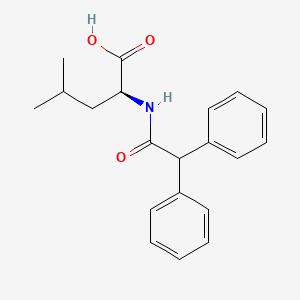
Leucine, N-(diphenylacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucine, N-(diphenylacetyl)- is a derivative of the essential amino acid leucine. This compound is characterized by the substitution of the amino group in leucine with a diphenylacetyl group. Leucine itself is a branched-chain amino acid that plays a crucial role in protein synthesis and metabolic functions. The modification with a diphenylacetyl group potentially alters its chemical properties and biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leucine, N-(diphenylacetyl)- typically involves the acylation of leucine with diphenylacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of Leucine, N-(diphenylacetyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Leucine, N-(diphenylacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diphenylacetyl group to a diphenylmethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diphenylmethyl derivatives.
Scientific Research Applications
Leucine, N-(diphenylacetyl)- has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on protein synthesis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in muscle protein synthesis and metabolic disorders.
Industry: It is used in the development of pharmaceuticals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of Leucine, N-(diphenylacetyl)- involves its interaction with specific molecular targets and pathways. The diphenylacetyl group may enhance its ability to interact with certain enzymes or receptors, thereby modulating biological activities. The compound may influence protein synthesis by activating the mechanistic target of rapamycin (mTOR) pathway, which is crucial for cell growth and metabolism.
Comparison with Similar Compounds
Leucine, N-(diphenylacetyl)- can be compared with other leucine derivatives such as:
N-acetyl-leucine: Known for its therapeutic potential in neurological disorders.
Leucine methyl ester: Used in peptide synthesis.
Leucine ethyl ester: Another derivative used in various chemical syntheses.
The uniqueness of Leucine, N-(diphenylacetyl)- lies in its diphenylacetyl group, which imparts distinct chemical and biological properties compared to other leucine derivatives.
Properties
CAS No. |
65707-78-0 |
|---|---|
Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(2S)-2-[(2,2-diphenylacetyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H23NO3/c1-14(2)13-17(20(23)24)21-19(22)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17-18H,13H2,1-2H3,(H,21,22)(H,23,24)/t17-/m0/s1 |
InChI Key |
BYFNJQVYVZRKFM-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




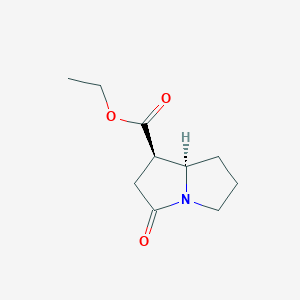
![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)
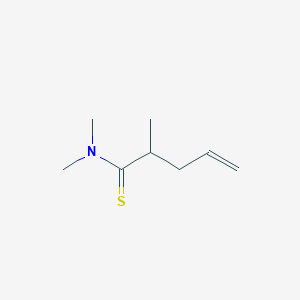
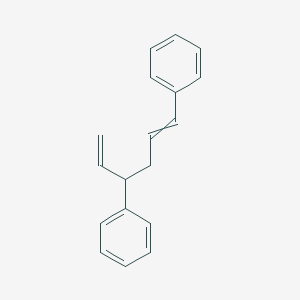

![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)

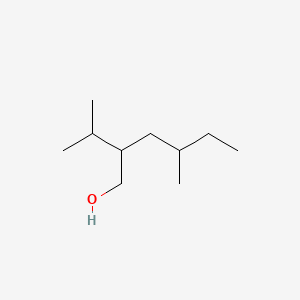
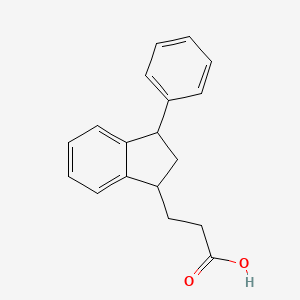

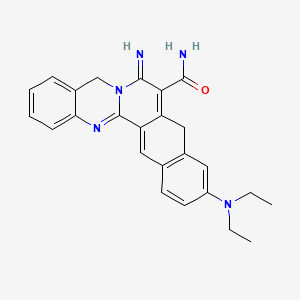
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
